molecular formula C12H17NO B13052994 1-Cyclopropyl-2-(2-methoxyphenyl)ethan-1-amine

1-Cyclopropyl-2-(2-methoxyphenyl)ethan-1-amine

Cat. No.: B13052994
M. Wt: 191.27 g/mol
InChI Key: LRWUCDGTNOCISI-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-(2-methoxyphenyl)ethan-1-amine is an organic compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol . It is a cyclopropyl derivative of phenethylamine, featuring a methoxy group on the phenyl ring. This compound is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-2-(2-methoxyphenyl)ethan-1-amine typically involves the following steps:

    Methoxylation: The addition of a methoxy group to the phenyl ring.

The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity. Common reagents used in these reactions include cyclopropyl bromide and methoxybenzene .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale manufacturing. similar compounds are often produced using batch or continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-2-(2-methoxyphenyl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropyl alcohols .

Scientific Research Applications

1-Cyclopropyl-2-(2-methoxyphenyl)ethan-1-amine has various applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme interactions.

    Medicine: Studied for its potential therapeutic properties, although no specific medical applications have been established.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action for 1-Cyclopropyl-2-(2-methoxyphenyl)ethan-1-amine is not well-understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its cyclopropyl and methoxy functional groups. These interactions can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Cyclopropyl-2-(2-methoxyphenyl)ethan-1-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both cyclopropyl and methoxy groups provides distinct properties that differentiate it from other similar compounds .

Biological Activity

1-Cyclopropyl-2-(2-methoxyphenyl)ethan-1-amine is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

Chemical Structure and Properties

The compound belongs to a class of substituted phenylcyclopropylamines, which are known for their diverse pharmacological profiles. The cyclopropyl group contributes to the compound's unique steric and electronic properties, influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific receptors in the central nervous system (CNS). It is hypothesized to act as an agonist at serotonin receptors, particularly the 5-HT2C receptor, which plays a crucial role in regulating mood and anxiety.

Key Mechanisms:

  • Agonistic Activity : The compound exhibits selective agonistic properties at the 5-HT2C receptor, influencing neurotransmitter release and neuronal excitability.
  • Potential Antipsychotic Effects : Preliminary studies suggest that it may exhibit antipsychotic-like effects, potentially useful for treating disorders such as schizophrenia .

Antimicrobial Properties

Recent studies have indicated that compounds structurally similar to this compound possess significant antimicrobial activity. This includes both antibacterial and antifungal properties.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 - 0.025 mg/mL
Escherichia coli0.0195 mg/mL
Candida albicans0.0048 mg/mL

These findings suggest that such compounds could be developed into effective antimicrobial agents .

Antidepressant Activity

In addition to its antimicrobial effects, the compound has been studied for its antidepressant potential. Research indicates that it may modulate serotonin levels in the brain, contributing to improved mood and reduced anxiety symptoms .

Study 1: Antimicrobial Efficacy

A study tested various phenylcyclopropylamines against common bacterial strains. The results showed that derivatives of this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, with a notable effect on Staphylococcus aureus and Escherichia coli.

Study 2: CNS Activity

Another study focused on the CNS effects of this compound, demonstrating its ability to selectively activate the 5-HT2C receptor without significant activation of other serotonin receptors. This selectivity is crucial for minimizing side effects associated with broader receptor activation seen in traditional antipsychotic medications .

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

1-cyclopropyl-2-(2-methoxyphenyl)ethanamine

InChI

InChI=1S/C12H17NO/c1-14-12-5-3-2-4-10(12)8-11(13)9-6-7-9/h2-5,9,11H,6-8,13H2,1H3

InChI Key

LRWUCDGTNOCISI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CC(C2CC2)N

Origin of Product

United States

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